2-Nitro-5-phenoxybenzaldehyde
Overview
Description
2-Nitro-5-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9NO4. It is a derivative of benzaldehyde, characterized by the presence of a nitro group at the second position and a phenoxy group at the fifth position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-phenoxybenzaldehyde can be achieved through several methods. One common approach involves the nitration of 5-phenoxybenzaldehyde. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the second position of the benzene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve safety. The process may include steps such as bromination, hydrolysis, and oxidation, similar to the preparation of related compounds like 2-nitrobenzaldehyde .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-phenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-amino-5-phenoxybenzaldehyde.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products
Oxidation: 2-Nitro-5-phenoxybenzoic acid.
Reduction: 2-Amino-5-phenoxybenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Nitro-5-phenoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitro-5-phenoxybenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form Schiff bases with amines, leading to the formation of imines and other derivatives. These interactions can affect biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: Similar structure but lacks the phenoxy group.
5-Nitro-2-phenoxybenzaldehyde: Similar structure but with different positioning of the nitro group.
2-Amino-5-phenoxybenzaldehyde: Reduction product of 2-Nitro-5-phenoxybenzaldehyde
Uniqueness
This compound is unique due to the specific positioning of the nitro and phenoxy groups, which influence its reactivity and applications. The presence of both electron-withdrawing (nitro) and electron-donating (phenoxy) groups on the benzene ring provides a unique balance of electronic effects, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-nitro-5-phenoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-9-10-8-12(6-7-13(10)14(16)17)18-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFFVZTVVZXQEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657870 | |
Record name | 2-Nitro-5-phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548798-25-0 | |
Record name | 2-Nitro-5-phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Nitro-5-phenoxybenzaldehyde in the synthesis of indazole derivatives and what biological activities are associated with these derivatives?
A1: this compound serves as a crucial starting material in the synthesis of novel indazole derivatives. [] The synthesis involves a two-step reaction:
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